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Introduction

Prostate cancer (PCa) is a leading cause of cancer-related death in men worldwide. The
growth and progression of most prostate cancers are dependent on the androgen receptor
(AR) signaling pathway.[1][2][3] Prostate-Specific Antigen (PSA), a protein produced by the
prostate gland, is a well-established biomarker for PCa, and its expression is regulated by the
AR. Therefore, inhibiting the AR signaling pathway is a cornerstone of PCa therapy. Patient-
derived organoids (PDOs) have emerged as a powerful preclinical model in PCa research,
recapitulating the genetic and phenotypic heterogeneity of the original tumor.[4][5][6] These
three-dimensional, self-organizing structures cultured in vitro provide a more physiologically
relevant system for studying disease mechanisms and testing drug efficacy compared to
traditional two-dimensional cell cultures. This document provides detailed application notes and
protocols for the use of AR signaling inhibitors in prostate cancer organoid culture systems.

Mechanism of Action of AR Signaling Inhibitors

The AR, a ligand-activated transcription factor, plays a pivotal role in the development and
progression of prostate cancer. Upon binding to androgens like testosterone and
dihydrotestosterone (DHT), the AR translocates to the nucleus, where it binds to androgen
response elements (AREs) on DNA, leading to the transcription of target genes, including PSA,
that promote cell growth and survival.[7]
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Second-generation AR antagonists, such as enzalutamide, have a multi-faceted mechanism of
action that effectively disrupts this pathway:

o Competitive Inhibition: Enzalutamide binds to the AR with a much higher affinity than natural
androgens, preventing receptor activation.[7]

« Inhibition of Nuclear Translocation: It prevents the conformational changes in the AR that are
necessary for its translocation from the cytoplasm to the nucleus.[7][8][9]

» Impaired DNA Binding: Even if some AR molecules reach the nucleus, enzalutamide hinders
their ability to bind to AREs.[7][8]

 Disruption of Co-activator Recruitment: It interferes with the recruitment of co-activator
proteins that are essential for the initiation of gene transcription.[7]

This comprehensive inhibition of the AR signaling cascade leads to decreased expression of
AR target genes like PSA, ultimately resulting in reduced tumor cell proliferation and induction
of apoptosis.

Quantitative Data: Effects of AR Inhibitors on
Prostate Cancer Organoids

The following table summarizes quantitative data from studies using AR inhibitors in prostate
cancer organoid models.
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Experimental Protocols
Protocol 1: Establishment of Human Prostate Cancer
Organoids

This protocol describes the establishment of 3D prostate organoid cultures from fresh patient
tumor tissue.

Materials:

Fresh prostate cancer tissue

e Advanced DMEM/F12 medium

e Matrigel® (growth factor reduced)

e Human Prostate Organoid Culture Medium (see recipe below)

o Collagenase Type Il

e TrypLE™ Express

e DNase |

o Sterile PBS

24-well culture plates

Human Prostate Organoid Culture Medium Recipe:
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Component Final Concentration
Advanced DMEM/F12 Base

B27 Supplement 1x

N-Acetyl-L-cysteine 1.25 mM

EGF 5 ng/ml

Noggin 100 ng/ml

R-spondin 1 500 ng/ml

A83-01 (TGF- inhibitor) 500 nM

FGF10 10 ng/ml

FGF2 5 ng/ml

Prostaglandin E2 (PGE2) 1uM

Nicotinamide 10 mM

SB202190 (p38 inhibitor) 10 uM
Dihydrotestosterone (DHT) 1 nM

Y-27632 (ROCK inhibitor) 10 uM (add for the first 7 days after passaging)

Table adapted from published protocols.[12][13]

Procedure:

» Tissue Digestion:

o Mince the fresh tumor tissue into small pieces (~1-2 mms).

o Digest the tissue in a solution of Collagenase Type Il and DNase | in Advanced
DMEM/F12 for 1-2 hours at 37°C with gentle agitation.

o Monitor the digestion process and stop when the tissue is dissociated into small cell
clusters.
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e Cell Isolation and Plating:

(¢]

Filter the cell suspension through a 70 um cell strainer to remove undigested tissue.

o Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

o Resuspend the cell pellet in a small volume of Human Prostate Organoid Culture Medium.
o Mix the cell suspension with Matrigel® at a 1:1 ratio.

o Plate 50 pl domes of the Matrigel®-cell mixture into the center of pre-warmed 24-well
plates.

o Incubate at 37°C for 15-30 minutes to allow the Matrigel® to solidify.
e Organoid Culture and Maintenance:

o Gently add 500 pl of pre-warmed Human Prostate Organoid Culture Medium (containing
Y-27632 for the first week) to each well.

o Change the medium every 2-3 days.

o Monitor organoid formation and growth using a brightfield microscope. Organoids should
become visible within 7-14 days.

e Organoid Passaging:

o

Mechanically disrupt the Matrigel® domes and collect the organoids.

[¢]

Incubate with TrypLE™ Express for 5-10 minutes at 37°C to dissociate the organoids into
smaller fragments or single cells.

[¢]

Wash the cells and re-plate in fresh Matrigel® as described in step 2.

[¢]

Passage organoids every 1-2 weeks depending on their growth rate.

Protocol 2: Drug Treatment and Viability Assay of
Prostate Cancer Organoids
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This protocol outlines a method for treating established prostate cancer organoids with AR
signaling inhibitors and assessing their viability.

Materials:

Established prostate cancer organoids in 24-well plates

AR signaling inhibitor stock solution (e.g., Enzalutamide in DMSO)

Human Prostate Organoid Culture Medium

CellTiter-Glo® 3D Cell Viability Assay kit

Luminometer

Procedure:
e Drug Preparation:

o Prepare a serial dilution of the AR inhibitor in Human Prostate Organoid Culture Medium
to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the
same concentration as the highest drug concentration).

e Drug Treatment:

[e]

Carefully remove the existing medium from the organoid cultures.

o

Add 500 pl of the medium containing the different drug concentrations (or vehicle control)
to the respective wells.

o

Incubate the plates for the desired treatment duration (e.g., 7-10 days).[10][14]

[¢]

Refresh the drug-containing medium every 2-3 days.
 Viability Assessment (using CellTiter-Glo® 3D):

o At the end of the treatment period, equilibrate the plate and the CellTiter-Glo® 3D reagent
to room temperature.
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o Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
o Mix the contents of the wells by gentle pipetting to lyse the organoids and release ATP.
o Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

o Measure the luminescence using a plate-reading luminometer.

o Data Analysis:
o Normalize the luminescence readings of the treated wells to the vehicle control wells.

o Plot the normalized viability against the drug concentration to generate a dose-response
curve and calculate the IC50 value.
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Caption: Mechanism of Androgen Receptor (AR) signaling and its inhibition by Enzalutamide.
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Caption: Workflow for drug screening using patient-derived prostate cancer organoids.

Conclusion

Prostate cancer organoids represent a significant advancement in preclinical modeling, offering
a robust platform for investigating disease biology and evaluating therapeutic responses. The
protocols and data presented here provide a framework for utilizing these models to study the
effects of AR signaling inhibitors. By leveraging these advanced in vitro systems, researchers
can accelerate the discovery and development of more effective and personalized treatments
for prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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